molecular formula C12H11N3O2S B6630757 5-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]thieno[3,2-c]pyridin-4-one

5-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]thieno[3,2-c]pyridin-4-one

Cat. No. B6630757
M. Wt: 261.30 g/mol
InChI Key: LMGMDTWOSJMVFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]thieno[3,2-c]pyridin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic compound that contains a thieno[3,2-c]pyridine ring system with an oxadiazole moiety.

Mechanism of Action

The mechanism of action of 5-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]thieno[3,2-c]pyridin-4-one varies depending on its application. In medicinal chemistry, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and inhibiting the PI3K/Akt pathway. In biochemistry, it has been found to inhibit the activity of enzymes such as phosphodiesterase and carbonic anhydrase. In material science, it has been shown to exhibit good electron transport properties due to its high electron affinity.
Biochemical and Physiological Effects:
5-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]thieno[3,2-c]pyridin-4-one has been found to exhibit various biochemical and physiological effects. In medicinal chemistry, this compound has been shown to inhibit the growth of cancer cells and exhibit antifungal and antibacterial activity. In biochemistry, it has been found to inhibit the activity of enzymes and modulate protein-protein interactions. In material science, it has been shown to exhibit good electron transport properties and can be used as a hole-transport material in organic electronics.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]thieno[3,2-c]pyridin-4-one in lab experiments include its ease of synthesis, good solubility, and potential applications in various fields. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on 5-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]thieno[3,2-c]pyridin-4-one. In medicinal chemistry, further studies are needed to investigate its potential as an anticancer, antifungal, and antibacterial agent. In biochemistry, more research is needed to fully understand its mechanism of action and potential applications as an enzyme inhibitor or modulator of protein-protein interactions. In material science, further studies are needed to explore its potential use in organic electronics and optoelectronics. Overall, the research on 5-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]thieno[3,2-c]pyridin-4-one is ongoing, and its potential applications in various fields continue to be explored.

Synthesis Methods

The synthesis of 5-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]thieno[3,2-c]pyridin-4-one involves the reaction of 2-(chloromethyl)-5-ethyl-1,3,4-oxadiazole with 2-aminothiophene-3-carboxylic acid in the presence of a base. The reaction results in the formation of the desired compound, which can be purified through various methods such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

5-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]thieno[3,2-c]pyridin-4-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been investigated for its anticancer, antifungal, and antibacterial properties. In biochemistry, it has been studied for its ability to inhibit enzymes and modulate protein-protein interactions. In material science, it has been explored for its potential use in organic electronics and optoelectronics.

properties

IUPAC Name

5-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]thieno[3,2-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-2-10-13-14-11(17-10)7-15-5-3-9-8(12(15)16)4-6-18-9/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGMDTWOSJMVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)CN2C=CC3=C(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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